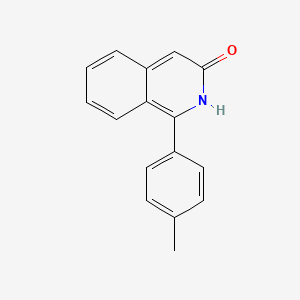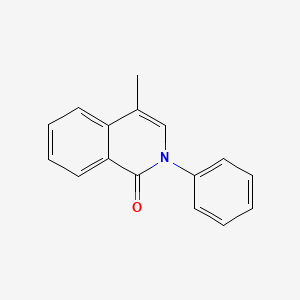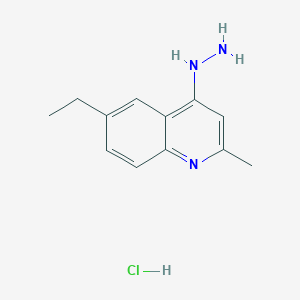
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes ethylation and methylation reactions to introduce the ethyl and methyl groups at the 6 and 2 positions, respectively. The hydrazino group is then introduced at the 4 position through a hydrazination reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Análisis De Reacciones Químicas
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Aplicaciones Científicas De Investigación
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research, particularly in:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
6-Ethyl-4-hydrazino-2-methylquinoline: Similar structure but without the hydrochloride salt.
4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride: Similar structure with a methoxy group instead of an ethyl group.
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride: Similar structure with an ethoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propiedades
Número CAS |
1171434-97-1 |
|---|---|
Fórmula molecular |
C12H16ClN3 |
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
(6-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
ABGVNZWJYMIAFN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


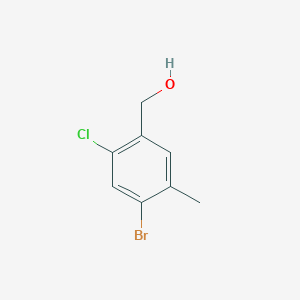
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
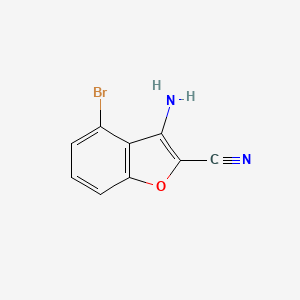
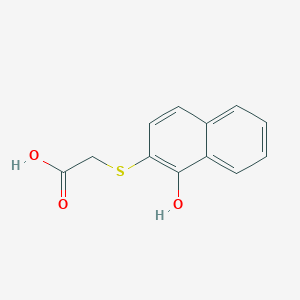
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
